molecular formula C14H13N3O B2971867 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline CAS No. 2310155-92-9

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline

Cat. No.: B2971867
CAS No.: 2310155-92-9
M. Wt: 239.278
InChI Key: IEFDKEMDCDPHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline is a heterocyclic compound that combines the structural features of tetrahydropyridine and quinoxaline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both tetrahydropyridine and quinoxaline moieties in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline typically involves the reaction of a quinoxaline derivative with a tetrahydropyridine derivative. One common method is the condensation reaction between 1,2-diaminobenzene and a tetrahydropyridine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Both the tetrahydropyridine and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydropyridine or quinoxaline derivatives.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine-1-carbonyl)quinoxaline
  • 1,2,3,6-Tetrahydropyridine-1-carbonyl)benzoxazole
  • 1,2,3,6-Tetrahydropyridine-1-carbonyl)benzothiazole

Uniqueness

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline is unique due to the combination of tetrahydropyridine and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(17-8-4-1-5-9-17)13-10-15-11-6-2-3-7-12(11)16-13/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFDKEMDCDPHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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